![molecular formula C60H60Cl2N2O4P2Ru B8033704 RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]](/img/structure/B8033704.png)
RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]
描述
RuCl2[®-dm-segphos(regR)][(R,R)-dpen] is a ruthenium-based complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in catalyzing various chemical reactions, particularly in the synthesis of chiral molecules. The complex consists of a ruthenium center coordinated with two chloride ions, ®-dm-segphos (a chiral diphosphine ligand), and (R,R)-dpen (a chiral diamine ligand).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RuCl2[®-dm-segphos(regR)][(R,R)-dpen] typically involves the reaction of a ruthenium precursor with the chiral ligands ®-dm-segphos and (R,R)-dpen. One common method includes the following steps:
Preparation of the Ruthenium Precursor: The ruthenium precursor, such as ruthenium trichloride, is dissolved in a suitable solvent like ethanol or methanol.
Addition of Ligands: The chiral ligands ®-dm-segphos and (R,R)-dpen are added to the solution containing the ruthenium precursor.
Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete coordination of the ligands to the ruthenium center.
Isolation and Purification: The resulting complex is isolated by filtration and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of RuCl2[®-dm-segphos(regR)][(R,R)-dpen] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as distillation and large-scale chromatography.
化学反应分析
Types of Reactions
RuCl2[®-dm-segphos(regR)][(R,R)-dpen] is primarily used as a catalyst in asymmetric hydrogenation reactions. It can also participate in other types of reactions, including:
Oxidation: The complex can catalyze the oxidation of various substrates, leading to the formation of chiral alcohols and ketones.
Reduction: It is highly effective in the reduction of ketones and imines to produce chiral alcohols and amines.
Substitution: The complex can facilitate substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Hydrogenation: The complex is used in the presence of hydrogen gas under mild pressure and temperature conditions.
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from reactions catalyzed by RuCl2[®-dm-segphos(regR)][(R,R)-dpen] are typically chiral alcohols, amines, and other chiral molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
科学研究应用
RuCl2[®-dm-segphos(regR)][(R,R)-dpen] has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in the synthesis of chiral molecules, which are important in the development of new drugs and materials.
Biology: The complex is used in the study of enzyme mimetics and the development of biomimetic catalysts.
Medicine: It plays a crucial role in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).
Industry: The complex is employed in the production of fine chemicals, agrochemicals, and other high-value products.
作用机制
The mechanism of action of RuCl2[®-dm-segphos(regR)][(R,R)-dpen] involves the coordination of the chiral ligands to the ruthenium center, which creates a chiral environment around the metal. This chiral environment facilitates the selective activation of substrates and the formation of chiral products. The molecular targets and pathways involved include:
Substrate Activation: The complex activates the substrate by coordinating to the metal center, which increases the reactivity of the substrate.
Chiral Induction: The chiral ligands induce chirality in the substrate, leading to the formation of enantiomerically enriched products.
Catalytic Cycle: The complex undergoes a catalytic cycle, where it repeatedly activates and converts substrates into products without being consumed in the process.
相似化合物的比较
RuCl2[®-dm-segphos(regR)][(R,R)-dpen] is unique due to its high selectivity and efficiency in asymmetric catalysis. Similar compounds include:
RuCl2[®-binap][(R,R)-dpen]: Another ruthenium-based complex with similar applications in asymmetric hydrogenation.
IrCl2[®-dm-segphos(regR)][(R,R)-dpen]: An iridium-based complex with comparable catalytic properties.
RhCl2[®-dm-segphos(regR)][(R,R)-dpen]: A rhodium-based complex used in similar types of reactions.
These compounds share similar structural features and catalytic properties but differ in their metal centers and specific applications.
属性
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEKPXQPRAIJRW-ODQAEMFESA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H60Cl2N2O4P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746235 | |
| Record name | [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1107.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-45-7 | |
| Record name | [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylpyrimidin-4-one](/img/structure/B8033636.png)
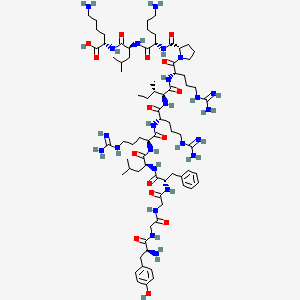
![Zinc, bis[(2S)-2-(hydroxy-kappaO)propanoato-kappaO]-, (T-4)-](/img/structure/B8033649.png)
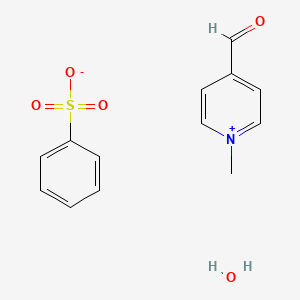


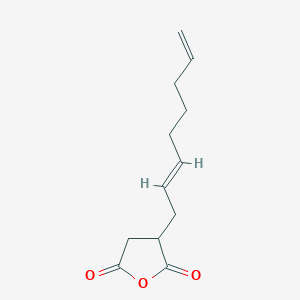
![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B8033696.png)
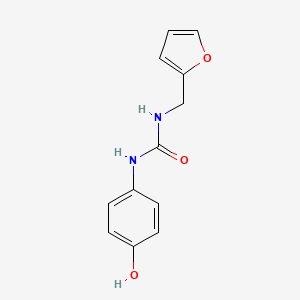
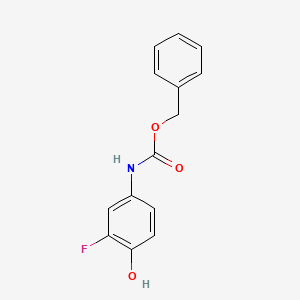
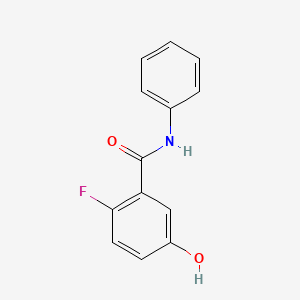
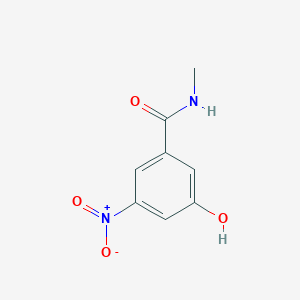
![4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol](/img/structure/B8033745.png)
